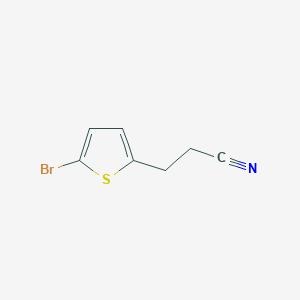

3-(5-Bromothiophen-2-yl)propanenitrile

説明

3-(5-Bromothiophen-2-yl)propanenitrile is an organobromine compound featuring a thiophene ring substituted with a bromine atom at the 5-position and a propanenitrile group (-CH2CH2CN) at the 2-position. This structure combines the electron-withdrawing properties of the nitrile group with the aromatic and electronic characteristics of the brominated thiophene system.

特性

分子式 |

C7H6BrNS |

|---|---|

分子量 |

216.10 g/mol |

IUPAC名 |

3-(5-bromothiophen-2-yl)propanenitrile |

InChI |

InChI=1S/C7H6BrNS/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2H2 |

InChIキー |

GPPOKPJARWNDTF-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=C1)Br)CCC#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)propanenitrile typically involves the bromination of thiophene followed by a nucleophilic substitution reaction. One common method is as follows:

Bromination of Thiophene: Thiophene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromothiophene.

Nucleophilic Substitution: 5-Bromothiophene is then reacted with acrylonitrile (CH2=CHCN) under basic conditions to form 3-(5-Bromothiophen-2-yl)propanenitrile.

Industrial Production Methods

Industrial production methods for 3-(5-Bromothiophen-2-yl)propanenitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

化学反応の分析

Types of Reactions

3-(5-Bromothiophen-2-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

科学的研究の応用

3-(5-Bromothiophen-2-yl)propanenitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.

作用機序

The mechanism of action of 3-(5-Bromothiophen-2-yl)propanenitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups .

類似化合物との比較

2-(5-Bromothiophen-2-yl)acetonitrile

- Structure : Features an acetonitrile group (-CH2CN) directly attached to the 5-bromothiophene ring at the 2-position.

- Key Differences :

- Applications : Used in Suzuki-Miyaura coupling reactions due to the reactive bromine-thiophene system. The shorter chain may limit its utility in coordination chemistry compared to the propanenitrile analog.

3-[(5-Bromopyridin-2-yl)(methyl)amino]propanenitrile

- Structure: A pyridine ring substituted with bromine at the 5-position and a methylamino-propanenitrile group at the 2-position.

- Key Differences: Aromatic system: Pyridine (N-containing) vs. thiophene (S-containing), altering electronic effects and coordination behavior. Molecular formula: C9H10BrN3 vs. C7H6BrNS for the target compound.

- Applications : Likely used in metal complexation (e.g., Ni(II) dithiocarbamate complexes) due to the nitrogen-rich structure, contrasting with the sulfur-driven reactivity of the thiophene-based target compound.

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile

- Structure: A benzene ring substituted with bromine and chlorine at the 5- and 2-positions, respectively, and a chiral aminopropanenitrile group.

- Key Differences: Aromatic system: Benzene vs. thiophene, leading to differences in π-π interactions and electronic delocalization. Functional groups: The presence of chlorine and an amino group introduces polarity and stereochemical complexity (CAS: 754214-90-9) .

- Applications: Potential pharmaceutical intermediate due to stereospecificity and halogenated aromatic system.

6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile

- Structure: A benzofuran ring (oxygen-containing heterocycle) substituted with bromine at the 5-position, linked to a nicotinonitrile system.

- Key Differences: Heteroatom in the fused ring: Oxygen in benzofuran vs. sulfur in thiophene, affecting electronic properties and stability. Extended conjugation: The nicotinonitrile group may enhance UV absorption or fluorescence compared to the simpler propanenitrile chain .

- Applications : Likely explored in optoelectronic materials or as a ligand in catalysis.

Comparative Data Table

Key Research Findings

- Reactivity: Brominated thiophene derivatives like 3-(5-Bromothiophen-2-yl)propanenitrile show higher reactivity in cross-coupling reactions compared to chlorinated or non-halogenated analogs due to the weaker C-Br bond .

- Coordination Chemistry : Thiophene-based nitriles are less commonly used in metal coordination than pyridine-derived analogs (e.g., ’s Ni(II) complex), likely due to sulfur’s softer Lewis basicity .

- Thermal Stability : Propanenitrile chains generally confer higher thermal stability than acetonitrile groups, as seen in crystallographic studies using SHELX and WinGX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。